molecular formula C33H26N2O4S2 B4988873 1,1'-(methylenedi-4,1-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]

1,1'-(methylenedi-4,1-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]

Cat. No. B4988873
M. Wt: 578.7 g/mol
InChI Key: PULNQBRPIIGFLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1'-(Methylenedi-4,1-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione], also known as MDTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MDTP belongs to the family of thiohydantoin derivatives and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1,1'-(methylenedi-4,1-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] is not fully understood. However, it has been suggested that 1,1'-(methylenedi-4,1-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] exerts its effects through the modulation of oxidative stress and inflammation. 1,1'-(methylenedi-4,1-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and decrease the levels of reactive oxygen species. 1,1'-(methylenedi-4,1-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
1,1'-(methylenedi-4,1-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and antitumor activities. 1,1'-(methylenedi-4,1-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] has also been shown to have potential applications in the treatment of neurodegenerative diseases. 1,1'-(methylenedi-4,1-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and decrease the levels of reactive oxygen species. 1,1'-(methylenedi-4,1-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

One advantage of using 1,1'-(methylenedi-4,1-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] in lab experiments is its ability to exhibit a range of biochemical and physiological effects. This makes it a useful tool for studying oxidative stress, inflammation, and neurodegenerative diseases. However, one limitation of using 1,1'-(methylenedi-4,1-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] in lab experiments is its potential toxicity. 1,1'-(methylenedi-4,1-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1,1'-(methylenedi-4,1-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases. Another direction is to explore its potential as a therapeutic agent for cancer. Additionally, further studies are needed to fully understand the mechanism of action of 1,1'-(methylenedi-4,1-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] and its potential toxicity.

Synthesis Methods

1,1'-(methylenedi-4,1-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] can be synthesized through a multi-step reaction process. The synthesis begins with the reaction of 4-nitrobenzaldehyde and malononitrile to form 2-amino-4-(nitrophenyl)but-3-enoic acid. The resulting compound is then reacted with thiourea to form 2-amino-4-(4,5-dihydro-1H-imidazol-2-yl)but-3-enoic acid. This compound is then reacted with phenyl isothiocyanate to form 1,1'-(methylenedi-4,1-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione].

Scientific Research Applications

1,1'-(methylenedi-4,1-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. 1,1'-(methylenedi-4,1-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione] has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-[4-[[4-(2,5-dioxo-3-phenylsulfanylpyrrolidin-1-yl)phenyl]methyl]phenyl]-3-phenylsulfanylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H26N2O4S2/c36-30-20-28(40-26-7-3-1-4-8-26)32(38)34(30)24-15-11-22(12-16-24)19-23-13-17-25(18-14-23)35-31(37)21-29(33(35)39)41-27-9-5-2-6-10-27/h1-18,28-29H,19-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULNQBRPIIGFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)CC3=CC=C(C=C3)N4C(=O)CC(C4=O)SC5=CC=CC=C5)SC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(phenylsulfanyl)pyrrolidine-2,5-dione]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.